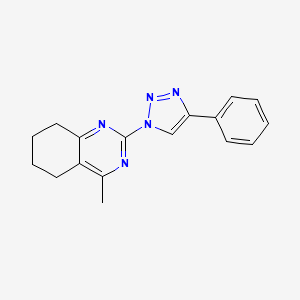

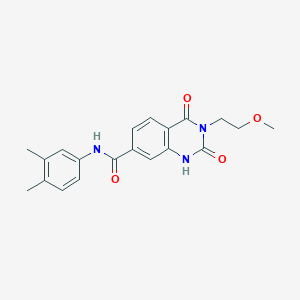

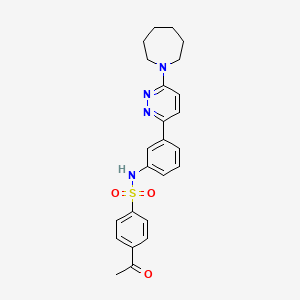

N-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a structurally complex molecule that may be related to various pharmacological activities. The tetrahydroquinazoline core is a common feature in many biologically active compounds, and the presence of a carboxamide group often indicates potential for interaction with biological targets.

Synthesis Analysis

The synthesis of related tetrahydroquinazoline derivatives has been reported using different methods. For instance, the conversion of carboxylic acids to the corresponding carboxamides can be mediated by niobium pentachloride under mild conditions, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Another approach involves the coupling of a key intermediate, such as 3-ethoxyquinoxalin-2-carboxylic acid, with appropriate amines in the presence of coupling agents like EDC·HCl and HOBt . Additionally, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides have been synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones in m-cresol .

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives can be complex, and their analysis often requires advanced techniques. X-ray crystallography and quantum chemical modeling are powerful tools used to establish the structure of related compounds, such as N-hydroxyamide of 3-[3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-iden]-2-oxopropanoic acid, which has been shown to exist in the form of an enamino-ketone-hydroxamic isomer in both crystalline state and solutions . These methods can provide detailed information on the electronic structures and spectroscopic characteristics, which are essential for understanding the behavior of such compounds.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinazoline derivatives can be influenced by the presence of various functional groups. The synthesis methods mentioned earlier involve reactions such as benzylic lithiation, coupling reactions, and cyclization processes. These reactions are crucial for constructing the tetrahydroquinazoline scaffold and introducing various substituents that can affect the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinazoline derivatives are determined by their molecular structure. The presence of substituents like the 3,4-dimethylphenyl and 2-methoxyethyl groups can influence properties such as solubility, melting point, and stability. The carboxamide functionality is known to participate in hydrogen bonding, which can affect the compound's solubility and interaction with biological targets. The synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, for example, demonstrates the importance of protecting groups in modulating the properties of these compounds .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

- Research has highlighted the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds show high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Pharmacological Evaluation of Isoquinolinium Derivatives

- Methoxylated tetrahydroisoquinolinium derivatives, synthesized from N-methyl-laudanosine and N-methyl-noscapine, evaluated for their affinity for apamin-sensitive binding sites indicate potential applications in the modulation of Ca2+-activated K+ channels, which could be relevant for neurological and cardiovascular research (Graulich et al., 2006).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

- The study on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes leading to the formation of various heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, and dihydropyridinone derivatives presents a methodological advancement in heterocyclic chemistry, which can be applied to synthesize complex molecules for pharmaceutical research (Bacchi et al., 2005).

Quinazoline Antifolate Thymidylate Synthase Inhibitors

- The synthesis and evaluation of new N10-propargylquinazoline antifolates with various substituents at C2 as inhibitors of thymidylate synthase (TS) illustrate the potential of quinazoline derivatives in cancer therapy. One particular C2-methoxy analogue showed enhanced potency in cell culture, indicating the relevance of such compounds in the development of antitumor agents (Marsham et al., 1989).

Synthesis of Anthracene Derivatives for Osteoarthritis Drug Development

- The synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, highlights the application of synthetic chemistry in developing better drug candidates for diseases such as osteoarthritis (Owton et al., 1995).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-12-4-6-15(10-13(12)2)21-18(24)14-5-7-16-17(11-14)22-20(26)23(19(16)25)8-9-27-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHGCTHHVOICMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

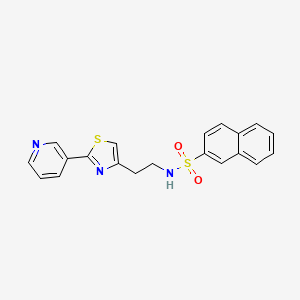

![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)

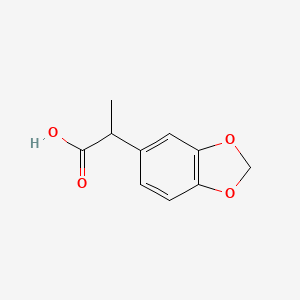

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)

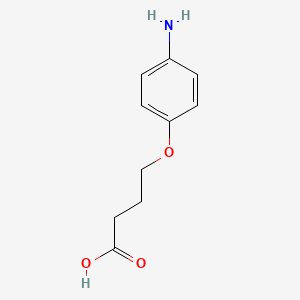

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)